molecular formula C17H20O2 B8635555 4'-(2-Methylbutoxy)biphenyl-4-ol CAS No. 73536-60-4

4'-(2-Methylbutoxy)biphenyl-4-ol

Cat. No. B8635555
M. Wt: 256.34 g/mol
InChI Key: IFZGKXNJJCRCKH-UHFFFAOYSA-N
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Patent
US04820444

Procedure details

A mixture of 4,4'-dihydroxybiphenyl (500 g), ethanol (7.5 l) and KOH (302 g) was heated under reflux with stirring, and (+) 2-methylbutyl bromide (prepared from (-)2-methylbutanol with phosphorus bromide)(530 g) was dropwise added for 4 hours to react them, followed by distilling off ethanol, adding water (2 l), filtering, collecting an insoluble substance, and treating this insoluble substance with toluene to remove a soluble substance. This soluble part was recrystallized from ethanol to give scaly crystals of m.p. 80.5° C., which was confirmed to be di-(2-methylbutyloxy)-biphenyl. On the other hand, the above insoluble part was heated together with hydrochloric acid with stirring, followed by cooling, collecting the resulting solid substance and recrystallizing it from toluene and then from ethanol to obtain 4'-(2-methylbutyloxy)-4-hydroxybiphenyl of m.p. 137.5° C. (125 g).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
530 g
Type
reactant
Reaction Step Two
Name
di-(2-methylbutyloxy)-biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[K+].CC(CC)CBr.[CH3:23][CH:24]([CH2:45][CH3:46])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36]([O:39]CC(C)CC)=[CH:35][CH:34]=2)=[CH:29][CH:28]=1.Cl>C(O)C>[CH3:23][CH:24]([CH2:45][CH3:46])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=2)=[CH:29][CH:28]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
302 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
530 g
Type
reactant
Smiles
CC(CBr)CC
Step Three
Name
di-(2-methylbutyloxy)-biphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(CC)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
to react them
DISTILLATION
Type
DISTILLATION
Details
by distilling off ethanol
ADDITION
Type
ADDITION
Details
adding water (2 l)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
collecting an insoluble substance
ADDITION
Type
ADDITION
Details
treating this insoluble substance with toluene
CUSTOM
Type
CUSTOM
Details
to remove a soluble substance
CUSTOM
Type
CUSTOM
Details
This soluble part was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give scaly crystals of m.p. 80.5° C., which
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
collecting the resulting solid substance
CUSTOM
Type
CUSTOM
Details
recrystallizing it from toluene

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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